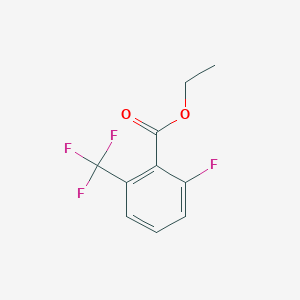

Ethyl 2-fluoro-6-(trifluoromethyl)benzoate

Description

Ethyl 2-fluoro-6-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with fluorine at the 2-position and a trifluoromethyl group at the 6-position. Its molecular formula is C₁₀H₈F₄O₂, with a molecular weight of 244.17 g/mol (calculated based on structural analogs in ). This compound has been primarily utilized as a high-value intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions. Notably, it is listed as a discontinued product by suppliers such as CymitQuimica (Ref: 10-F630812) and CymitQuimica (CAS: 339098-46-3), likely due to challenges in large-scale synthesis or shifts toward more stable analogs .

Properties

IUPAC Name |

ethyl 2-fluoro-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNXNRPQQLLALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-6-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.

Reduction: Ethyl 2-fluoro-6-(trifluoromethyl)benzyl alcohol.

Oxidation: 2-fluoro-6-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemistry

Ethyl 2-fluoro-6-(trifluoromethyl)benzoate serves as a building block for synthesizing more complex fluorinated organic molecules. Its unique structure allows for various substitution reactions, making it useful in developing new compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential bioactive properties , particularly in drug discovery. Its interactions with biological targets can modulate enzyme activities, making it a candidate for therapeutic applications. For instance, studies have shown that fluorinated compounds can enhance binding affinity to enzymes due to their electronic properties .

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties . It has been investigated for potential use in developing new therapeutic agents that target specific pathways in disease mechanisms. The trifluoromethyl group is known to improve the metabolic stability of compounds, enhancing their efficacy .

Industry

The compound is utilized in the production of agrochemicals and specialty chemicals. Its unique chemical properties allow it to function effectively as an intermediate in various industrial processes, contributing to the development of new materials and formulations .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential application in antimicrobial therapies .

Case Study 2: Drug Development

Research focused on the structure-activity relationship (SAR) of related compounds revealed that modifications involving trifluoromethyl groups resulted in enhanced activity against prostate cancer cell lines. The findings highlighted the importance of fluorinated compounds in developing effective anti-cancer agents .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enhances reactivity and stability |

| Biology | Bioactive potential | Modulates enzyme activity |

| Medicine | Pharmacological applications | Improved metabolic stability |

| Industry | Agrochemical production | Effective intermediate |

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-6-(trifluoromethyl)benzoate is primarily related to its ability to interact with biological targets through its fluorinated groups. These interactions can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate (CAS 2271442-82-9)

- Molecular Formula : C₁₀H₇BrF₄O₂

- Molecular Weight : 315.06 g/mol

- Key Differences : Replaces a hydrogen atom with bromine at the 2-position, enhancing electrophilicity for Suzuki-Miyaura couplings. This compound is actively manufactured (NLT 97% purity) and serves as a critical intermediate for APIs, unlike the discontinued this compound .

Ethyl 3-(trifluoromethyl)benzoate (CAS 76783-59-0)

Ethyl 2,3,6-trifluorobenzoate (CAS 773134-90-0)

- Molecular Formula : C₉H₇F₃O₂

- Molecular Weight : 216.15 g/mol

- Key Differences : Contains three fluorine atoms but lacks a trifluoromethyl group, resulting in weaker electron-withdrawing effects. Its applications focus on liquid crystal precursors .

Functional Group Variants: Phenylacetic Acids

2-Fluoro-6-(trifluoromethyl)phenylacetic Acid

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : 222.14 g/mol

- Key Differences: The carboxylic acid group replaces the ethyl ester, increasing hydrophilicity and enabling direct conjugation in drug design. This compound is a precursor for non-steroidal anti-inflammatory agents .

Data Tables

Table 1: Comparative Properties of Selected Benzoates

Research Findings and Trends

- Reactivity : this compound’s discontinuation may correlate with the rise of brominated analogs (e.g., CAS 2271442-82-9), which offer better leaving-group properties for metal-catalyzed reactions .

- Market Shift : Suppliers like MolCore prioritize bromo-fluoro-trifluoromethyl benzoates due to their versatility in API synthesis, overshadowing purely fluorinated derivatives .

Biological Activity

Ethyl 2-fluoro-6-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of fluorinated aromatic moieties. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The electronegative fluorine atoms can influence the compound's reactivity and binding affinity, potentially altering enzyme activity or receptor interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, where it may disrupt essential cellular processes .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 32 nM | |

| Escherichia coli | < 100 nM | |

| Pseudomonas aeruginosa | < 50 nM |

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of this compound against multi-drug resistant (MDR) strains of bacteria. The compound demonstrated low nanomolar inhibition against DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication. These findings suggest that the compound could serve as a lead for developing new antibacterial agents . -

Anti-inflammatory Mechanisms :

Another investigation focused on the anti-inflammatory mechanisms of this compound in vitro. The results indicated that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS), highlighting its potential therapeutic applications in conditions characterized by excessive inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Similar compounds have demonstrated high gastrointestinal absorption rates, which is crucial for oral bioavailability in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-fluoro-6-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

The compound can be synthesized via electrophilic aromatic substitution followed by esterification. For example, bromine or fluorine substituents are introduced using halogenation agents (e.g., Br₂/FeBr₃ or F₂ gas under controlled conditions), followed by esterification with ethanol and a catalytic acid (e.g., H₂SO₄). Key parameters include temperature control (60–80°C for esterification) and stoichiometric ratios to minimize side products like di-substituted derivatives . Alternative routes involve palladium-catalyzed cross-coupling to install the trifluoromethyl group, though this requires anhydrous conditions and inert atmospheres .

Q. How can researchers confirm the purity and structural identity of this compound?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS to assess purity .

- Spectroscopy :

Q. What purification strategies are effective for removing byproducts like di-halogenated analogs?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates mono- and di-substituted products. For polar impurities, recrystallization in ethanol/water (1:3 v/v) yields >95% purity .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group at C6 deactivates the benzene ring, directing electrophiles to the C4 position. Fluorine at C2 further enhances electrophilic substitution selectivity via resonance and inductive effects. For Suzuki-Miyaura couplings, the C4 position shows higher reactivity with aryl boronic acids when using Pd(PPh₃)₄ as a catalyst (yields 70–85%) . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What mechanistic insights explain the stability of this compound under acidic or basic hydrolysis?

The ester group undergoes base-catalyzed saponification (NaOH/ethanol, reflux) to yield 2-fluoro-6-(trifluoromethyl)benzoic acid. Acidic conditions (H₃O⁺) protonate the carbonyl, slowing hydrolysis due to steric hindrance from the bulky trifluoromethyl group. Kinetic studies (HPLC monitoring) reveal a half-life >24 hours at pH 1 .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in drug discovery?

- Substitution patterns : Replace fluorine at C2 with Cl, Br, or methyl groups to modulate lipophilicity (logP) .

- Ester hydrolysis : Test the carboxylic acid derivative for enhanced solubility and target binding .

- Bioisosteres : Replace the trifluoromethyl group with sulfonamides or cyano groups to evaluate pharmacokinetic profiles .

Q. What strategies address contradictions in reported regioselectivity during nitration or sulfonation?

Conflicting data may arise from solvent polarity or catalyst choice. For nitration (HNO₃/H₂SO₄), meta-directing effects of the trifluoromethyl group dominate, but polar aprotic solvents (e.g., DCE) can shift selectivity to the para position. Control experiments with isotopic labeling (¹⁵N) or in situ IR spectroscopy clarify intermediate formation pathways .

Q. How does the compound’s stability under UV light or oxidative conditions impact its use in long-term studies?

Accelerated stability testing (ICH guidelines):

- Photodegradation : UV-Vis spectroscopy shows <5% decomposition after 48 hours under 254 nm light .

- Oxidative stress : H₂O₂ (3% v/v) induces ester cleavage within 6 hours, suggesting the need for antioxidant additives (e.g., BHT) in storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.